An In-depth Technical Guide to 2-Chloro-5-fluoropyridine: Chemical Properties and Reactivity
An In-depth Technical Guide to 2-Chloro-5-fluoropyridine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, stemming from the presence of both a chlorine and a fluorine atom on the pyridine (B92270) ring, render it a versatile building block for the synthesis of a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of 2-Chloro-5-fluoropyridine, supplemented with detailed experimental protocols and visual diagrams to facilitate its practical use in a laboratory setting.
Chemical and Physical Properties
2-Chloro-5-fluoropyridine is typically a colorless to light yellow liquid at room temperature with a distinct, pungent odor.[2][3] It is soluble in common organic solvents such as ethanol (B145695) and acetone.[2] The presence of the electronegative fluorine and chlorine atoms significantly influences the electronic distribution within the pyridine ring, impacting its reactivity.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClFN | [2][4][5] |
| Molecular Weight | 131.54 g/mol | [2][4][5] |
| CAS Number | 31301-51-6 | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 144 - 147 °C | [2][4] |
| Melting Point | 19 °C | [4] |
| Density | 1.297 - 1.337 g/cm³ at 20-25 °C | [2][4][5] |
| Refractive Index (n20/D) | 1.500 - 1.503 | [2][4][5] |
| Flash Point | 42 - 47 °C | [2][4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-5-fluoropyridine. While detailed spectral data is best obtained from direct experimental analysis, typical spectroscopic features are summarized below.
| Technique | Description | Reference(s) |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. | [6] |
| ¹³C NMR | The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. | [7] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. | [6] |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-Halogen bonds. | [6] |
Reactivity and Key Reactions
The reactivity of 2-Chloro-5-fluoropyridine is dominated by the halogen substituents on the electron-deficient pyridine ring. The chlorine atom at the 2-position is particularly susceptible to nucleophilic displacement, and the molecule readily participates in various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a prime site for nucleophilic attack.[8][9] This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols.[8] The reaction of 2-fluoropyridines is often faster than that of 2-chloropyridines in SNAr reactions.[8]
Caption: General mechanism for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
2-Chloro-5-fluoropyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
In Suzuki-Miyaura coupling, 2-Chloro-5-fluoropyridine acts as the electrophilic partner, reacting with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.[10][11] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.[11] The C-Cl bond is the reactive site for oxidative addition to the palladium catalyst.[10]
Caption: Experimental workflow for a typical Suzuki coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[12] 2-Chloro-5-fluoropyridine can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.[13][14] This reaction is a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules containing an arylamine moiety.[12]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Synthesis of 2-Chloro-5-fluoropyridine
A common synthetic route involves the diazotization of 2-amino-5-fluoropyridine (B1271945) followed by a Sandmeyer-type reaction. An alternative reported method starts from 2-chloro-5-aminopyridine.[15]
Protocol via Diazotization of 2-Chloro-5-aminopyridine:
-
In a suitable reaction vessel, dissolve 2-chloro-5-aminopyridine (1.0 eq) in o-dichlorobenzene.[15]
-
Add boron trifluoride ethyl ether complex (1.47 eq) dropwise at room temperature.[15]
-
Heat the reaction mixture to 105 °C.[15]
-
Slowly add tert-butyl nitrite (B80452) (1.18 eq) dissolved in o-dichlorobenzene.[15]
-
Maintain the reaction at 105 °C for 25 minutes after the addition is complete.[15]
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹⁹F NMR, GC-MS).[15]
-
Upon completion, cool the reaction mixture and proceed with aqueous work-up and purification by distillation or chromatography.
Nucleophilic Aromatic Substitution: Synthesis of N-Phenyl-5-fluoropyridin-2-amine
-
To a flame-dried round-bottom flask, add 2-Chloro-5-fluoropyridine (1.0 eq), aniline (B41778) (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction for 12 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Coupling: Synthesis of 2-(4-methoxyphenyl)-5-fluoropyridine
-
To an oven-dried Schlenk tube under an inert atmosphere, add Palladium(II) acetate (B1210297) (2 mol%), SPhos (4 mol%), and potassium phosphate (B84403) (3.0 eq).[10]
-
Add 2-Chloro-5-fluoropyridine (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).[10]
-
Add degassed toluene and water.[10]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[10]
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel.[10]
Buchwald-Hartwig Amination: Synthesis of 5-Fluoro-N-morpholinopyridin-2-amine
-
In a glovebox or under an inert atmosphere, combine 2-Chloro-5-fluoropyridine (1.0 eq), morpholine (B109124) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) in a reaction vessel.
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting product by column chromatography or recrystallization.
Applications in Research and Development
2-Chloro-5-fluoropyridine is a pivotal intermediate in several key industrial and research sectors.[2]
Caption: Primary applications of 2-Chloro-5-fluoropyridine.
-
Medicinal Chemistry : It is a crucial starting material for the synthesis of new drugs.[2] It serves as a key building block in the development of anti-inflammatory and anti-cancer agents.[1] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[2]
-
Agrochemicals : This compound is utilized in the formulation of effective herbicides and pesticides, contributing to improved crop yields and protection.[1]
-
Materials Science : 2-Chloro-5-fluoropyridine is used in the preparation of functional organic materials, such as those for Organic Light Emitting Diodes (OLEDs), due to the unique optical and electrical properties it can impart to molecules.[2]
-
Fine Chemicals : It also serves as an intermediate in the synthesis of dyes and fragrances.[2]
Safety and Handling
2-Chloro-5-fluoropyridine is a flammable liquid and vapor and is harmful if swallowed or in contact with skin.[4][5] It can cause serious eye damage and skin and respiratory irritation.[4][5]
-
Precautionary Statements :
-
First-Aid Measures :
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[4][16]
-
If on Skin : Remove all contaminated clothing immediately. Rinse skin with water.[4]
-
If Inhaled : Move person to fresh air and keep comfortable for breathing.[4]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[4]
-
-
Fire-fighting Measures :
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pipzine-chem.com [pipzine-chem.com]
- 3. Page loading... [guidechem.com]
- 4. volochem.com [volochem.com]
- 5. 2-氯-5-氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
- 15. 2-Chloro-5-fluoropyridine | 31301-51-6 [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. 2-Chloro-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
